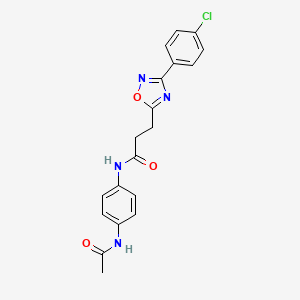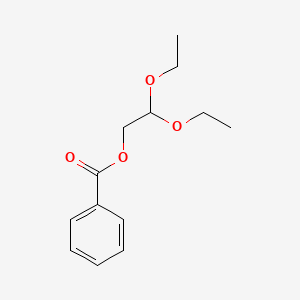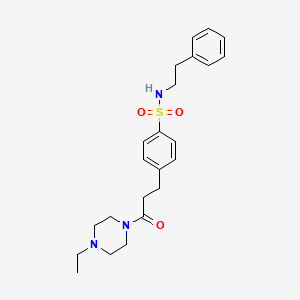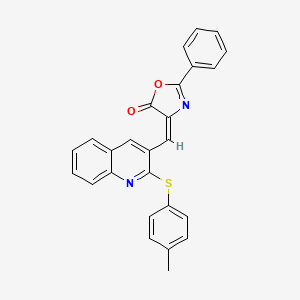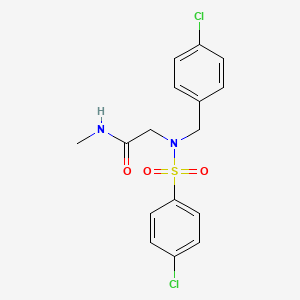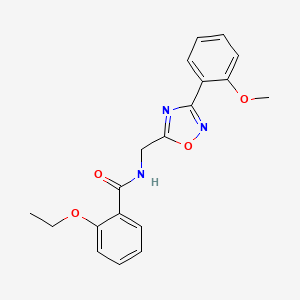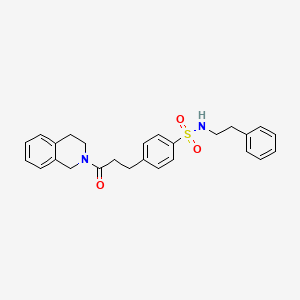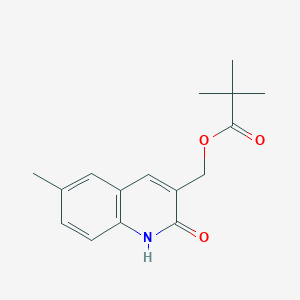
(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate” is a chemical compound . The pivalate part of the molecule is derived from pivalic acid, which is well known for being resistant to hydrolysis .
Synthesis Analysis
The synthesis of pivalate esters, such as “(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate”, can be achieved through various methods. One method involves the acylation of alcohols with acid anhydrides . Another method uses a catalyst for the acylation of inert alcohols and phenols under base-free conditions . Inexpensive phosphoric acid (H3PO4) can also catalyze a safe and simple acylation of alcohols with acid anhydrides .Molecular Structure Analysis
The molecular structure of “(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate” can be found in databases like PubChem . The pivalate part of the molecule, methyl pivalate, has the formula CH3O2CC(CH3)3 .作用機序
Target of Action
The primary target of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate is currently unknown. The compound is a derivative of pivalic acid, which is known to be used in the formation of protective groups in organic synthesis . .
Mode of Action
As a derivative of pivalic acid, it may interact with biological targets in a similar manner to other pivalates . Pivalates are known to be resistant to hydrolysis , which could influence their interaction with biological targets.
Biochemical Pathways
Given its structural similarity to pivalic acid, it may be involved in similar biochemical reactions, such as the acylation of alcohols .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate are not well-studied. As a derivative of pivalic acid, it may share some of its pharmacokinetic properties. Pivalic acid derivatives are known to be resistant to hydrolysis , which could impact their bioavailability.
Action Environment
The action of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate may be influenced by various environmental factors. For instance, the pH of the environment could impact the stability of the compound . Additionally, the presence of other compounds, such as bases or nucleophiles, could potentially affect its reactivity .
特性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-5-6-13-11(7-10)8-12(14(18)17-13)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXNQGTRFCEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




